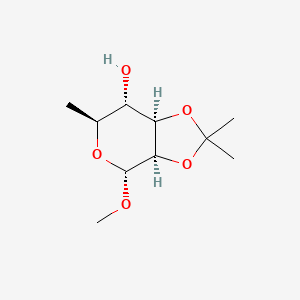

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside

描述

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside: is a chemical compound with the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol . It is a derivative of rhamnose, a naturally occurring deoxy sugar. This compound is often used in synthetic organic chemistry and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside typically involves the protection of the hydroxyl groups of rhamnose. One common method is the reaction of rhamnose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

化学反应分析

Types of Reactions: Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like triphenyl phosphite methiodide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Synthesis of Glycosides

One of the primary applications of methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside is as a glycosyl acceptor in glycosylation reactions. In a notable study, this compound was reacted with various glycosyl donors to produce disaccharides with high β-selectivity. The bulky isopropylidene group enhances stereoselectivity, making it a valuable building block for synthesizing complex carbohydrates .

Case Study: Glycosylation Reactions

| Reaction Type | Donor | Product | Yield | Selectivity |

|---|---|---|---|---|

| Electrochemical Glycosylation | Thioglycoside | Disaccharide 13b | Moderate | High β-selectivity |

| Traditional Glycosylation | Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Disaccharide 14 | Moderate to High | Moderate |

Building Block for Oligosaccharides

Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside serves as an essential intermediate in the synthesis of oligosaccharides. Its use in the synthesis of mannose-containing oligosaccharides has been well-documented. For instance, it can be utilized to create branched oligosaccharides that are crucial for biological processes such as cell adhesion and immune responses .

Case Study: Synthesis of Mannose Oligosaccharides

| Oligosaccharide Type | Starting Material | Total Yield |

|---|---|---|

| 3,6-Branched Mannosyl Trisaccharide | p-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | 50.4% |

Role in Biological Research

The biological significance of oligosaccharides synthesized using methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside cannot be overstated. These compounds are vital for studying cellular interactions and signaling pathways. For example, branched mannosides have been shown to interact more effectively with mannose-specific binding proteins compared to linear oligomannosides, making them essential for research in immunology and cell biology .

Applications in Analytical Chemistry

In analytical chemistry, methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside is used as a standard for developing methods to analyze glycosidic bonds and carbohydrate structures. Its derivatives can serve as reference materials in mass spectrometry and NMR spectroscopy studies.

作用机制

The mechanism of action of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside involves its interaction with specific molecular targets. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions .

相似化合物的比较

Methyl 2,3-isopropylidene-α/β-L-rhamnopyranoside: This compound is similar in structure but may have different stereochemistry.

Benzyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside: Another derivative with a benzyl group instead of a methyl group.

Uniqueness: Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is unique due to its specific protective group, which allows for selective reactions and deprotection. This makes it a valuable intermediate in synthetic organic chemistry.

生物活性

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is a significant compound in glycobiology, particularly due to its interactions with various enzymes and its potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications.

This compound serves as a substrate for glycosyltransferases, which are crucial for the formation of glycosidic bonds. This process is essential for synthesizing complex carbohydrates and glycoconjugates. The compound's structure allows it to undergo several chemical reactions:

- Oxidation : Converts to corresponding acids or aldehydes.

- Reduction : Forms different alcohol derivatives.

- Substitution : Participates in nucleophilic substitution reactions.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling : It modulates signaling pathways that affect cellular responses.

- Gene Expression : Interacts with transcription factors, altering gene expression patterns and metabolic pathways.

- Metabolic Pathways : Changes in the flux of metabolic pathways can lead to variations in specific metabolite levels.

The mechanism involves binding interactions with biomolecules. This compound can inhibit glycosidases and activate glycosyltransferases. These interactions can lead to significant changes in gene expression by influencing the activity of regulatory proteins.

Research Applications

This compound has several applications across various fields:

- Chemistry : Used as a building block in synthesizing more complex molecules.

- Biology : Important in studies involving carbohydrate metabolism and enzyme interactions.

- Medicine : Potential precursor in synthesizing pharmaceutical compounds.

- Industry : Utilized in producing various chemicals and materials.

Case Studies and Experimental Findings

Recent studies have highlighted the biological activity of rhamnopyranosides, including this compound. For instance:

- Antimicrobial Activity : Rhamnopyranosides have shown promising antimicrobial properties against various pathogens. A study indicated that derivatives exhibited higher antifungal activity compared to antibacterial effects, suggesting their potential as lead compounds in drug development .

- Cytotoxicity Against Cancer Cells : Research indicates that sugar conjugates with biologically active molecules can enhance targeted cytotoxicity against cancer cells. For example, modifications at specific positions on rhamnopyranose derivatives resulted in improved cytotoxic profiles against lung cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Higher activity against fungi than bacteria | |

| Cytotoxicity | Effective against lung cancer cells | |

| Enzyme Interaction | Substrate for glycosyltransferases |

Table 2: Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Forms acids or aldehydes |

| Reduction | Produces alcohol derivatives |

| Substitution | Engages in nucleophilic substitution |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside?

The synthesis typically begins with L-rhamnose, where the 2,3-diol group is protected using an isopropylidene ketal. Key steps include:

- Protection : Reacting L-rhamnose with 2,2-dimethoxypropane under acidic conditions (e.g., p-TsOH) to form the 2,3-O-isopropylidene derivative.

- Methylation : Subsequent methylation at the anomeric position using methyl iodide and a base (e.g., Ag₂O or NaH) to yield the final product .

Critical parameters include temperature control (often 0–25°C) and anhydrous conditions to avoid hydrolysis of the ketal.

Q. How is the structure of Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside confirmed post-synthesis?

Structural confirmation employs:

- X-ray crystallography : Resolves the absolute configuration and ring conformation (e.g., triclinic crystal system, space group P1) .

- NMR spectroscopy : Key signals include the anomeric proton (δ ~4.8–5.2 ppm, J₁,₂ ~1–2 Hz for α-configuration) and isopropylidene methyl groups (δ ~1.3–1.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z ~246.11 for C₁₀H₁₈O₅) .

Advanced Research Questions

Q. How does the 2,3-O-isopropylidene group influence reactivity in glycosylation reactions?

The isopropylidene group:

- Steric hindrance : Restricts ring flexibility, favoring axial attack in glycosylation due to the locked chair conformation.

- Regioselectivity : Directs subsequent functionalization to the 4- or 6-position, as seen in Ferrier rearrangements (e.g., formation of 2,3-unsaturated glycosides) .

- Stability : Resists hydrolysis under mild acidic conditions but cleaves with strong acids (e.g., TFA), enabling stepwise deprotection .

Q. What challenges arise in analyzing the compound’s ring conformation, and how are they addressed?

The six-membered pyranose ring exhibits puckering, quantified using Cremer-Pople coordinates (amplitude q and phase angle θ). Challenges include:

- Dynamic pseudorotation : Observed in solution-phase NMR, requiring low-temperature studies or computational modeling (DFT) to "freeze" conformers .

- Crystallographic ambiguity : X-ray data may not capture solution dynamics; complementary techniques like NOE NMR or MD simulations resolve discrepancies .

Q. How can derivatives of this compound be designed for biological activity?

Derivatization strategies include:

- Acylation : Introducing lipophilic groups (e.g., lauroyl or benzoyl) at the 4-OH or 6-OH positions enhances antimicrobial activity. For example, benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives show MIC values of 8–32 µg/mL against S. aureus .

- Glycosylation : Attaching disaccharide moieties (e.g., via Koenigs-Knorr reactions) improves solubility and target specificity .

- Thermodynamic studies : Monitoring stability (e.g., via DSC or TGA) ensures derivatives retain activity under physiological conditions .

Q. Methodological Considerations

- Contradiction analysis : Discrepancies in crystallographic vs. solution-phase data require validation via hybrid methods (e.g., synchrotron XRD coupled with NMR) .

- Reaction optimization : Butyllithium-mediated deoxygenation (e.g., synthesis of 2,6-dideoxy derivatives) demands strict temperature control (−78°C) to avoid side reactions .

属性

IUPAC Name |

(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-6(11)7-8(9(12-4)13-5)15-10(2,3)14-7/h5-9,11H,1-4H3/t5-,6-,7+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKKWQAJQZHTDN-OFPUPOEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(C(O1)OC)OC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OC)OC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447270 | |

| Record name | Methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14133-63-2 | |

| Record name | Methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。